molecular formula C25H22N4O3S B2867284 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 868212-61-7

4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2867284
CAS No.: 868212-61-7
M. Wt: 458.54
InChI Key: MJWYBQPBHJDHMJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a sulfamoylphenyl scaffold linked to a 4-methylpyrimidin-2-yl group. Its structure combines a benzamide core with a sulfamoyl bridge, allowing for diverse interactions with biological targets.

Properties

IUPAC Name

4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-18-15-16-26-25(27-18)29-33(31,32)23-13-11-22(12-14-23)28-24(30)21-9-7-20(8-10-21)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWYBQPBHJDHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced and reacted with benzyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl group and sulfamoyl moiety are primary oxidation targets:

Reaction Type Reagents/Conditions Products Key References
Benzyl Oxidation KMnO₄/H₂O, H⁺; CrO₃/AcOH4-(N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid ,
Sulfamoyl Oxidation m-CPBA (meta-chloroperbenzoic acid)Sulfone derivatives (rare, requires sulfur in lower oxidation state)
  • Mechanistic Insight : The benzyl group oxidizes to a carboxylic acid under strong acidic or basic conditions (e.g., KMnO₄), while the sulfamoyl group (already in a +4 oxidation state) is generally resistant to further oxidation unless reactive intermediates are involved .

Reduction Reactions

Reduction targets the amide and aromatic systems:

Reaction Type Reagents/Conditions Products Key References
Amide Reduction LiAlH₄/THF, 0°C to refluxCorresponding amine: 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzylamine ,
Aromatic Ring Reduction H₂/Pd-C, EtOHHydrogenated pyrimidine or benzene rings (theoretical, no experimental data)
  • Selectivity : LiAlH₄ selectively reduces the amide to an amine without affecting sulfonamide or pyrimidine groups . Catalytic hydrogenation may saturate aromatic rings under extreme conditions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

The phenyl rings direct substituents based on existing groups:

Position Reagents/Conditions Products Directing Groups
Benzamide Ring HNO₃/H₂SO₄Nitro-substituted derivatives at meta positionsSulfamoyl (-SO₂NH-) meta-directing
Benzyl Ring Br₂/FeBr₃Bromination at para/ortho positionsBenzyl group ortho/para-directing

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates NAS:

Reagent Conditions Products Mechanism
NH₃/EtOHHigh temperature, pressureAmino-pyrimidine derivativesRing activation via electron-withdrawing methyl group
  • Supporting Data : Pyrimidine derivatives undergo NAS at the 2-position when activated by electron-withdrawing groups (e.g., sulfamoyl) .

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Reaction Site Reagents/Conditions Products Key References
Amide Hydrolysis 6M HCl, reflux4-Benzylbenzoic acid + 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline
Sulfamoyl Hydrolysis NaOH/H₂O, 100°CDegradation to sulfonic acid and amine fragments (rare)

Cross-Coupling Reactions

Modern catalytic methods enable functionalization:

Reaction Type Catalyst/Reagents Products Applications
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives at benzamide ringPharmaceutical intermediates
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAminated pyrimidine derivativesBioactive compound synthesis
  • Rationale : The aryl bromide (if introduced via EAS) participates in palladium-catalyzed couplings for diversification .

Scientific Research Applications

4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, highlighting structural variations, physicochemical properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
4-[Butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide C24H29N5O5S2 531.7 Butyl-ethyl sulfamoyl N/A N/A
4-[Bis(2-methylpropyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide C25H33N5O5S2 559.7 Diisobutyl sulfamoyl N/A N/A
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide C24H26N4O4S 478.5 Pentyloxy benzamide N/A N/A
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide C26H25N5O3S 487.6 2,3-Dimethylphenyl amino 159–161 Urease inhibition
4-(N-Carbamimidoylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (analog) C14H14N4O4S2 390.4 Carbamimidoyl sulfamoyl 105–107 Antifungal/antibacterial
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide C21H17ClFN2O4S 453.9 Chloro-salicylamide + fluorophenyl sulfamoyl N/A PD-L1 inhibition (57.15% at 10 µM)

Structural and Functional Analysis

Core Scaffold :

  • All analogs share the N-(4-sulfamoylphenyl)benzamide backbone, with modifications in the sulfamoyl group (e.g., alkyl, aryl) or benzamide substituents (e.g., halogens, alkoxy groups) .
  • The 4-methylpyrimidin-2-yl group in the target compound is retained in analogs like and , suggesting its role in hydrogen bonding or π-π stacking with biological targets.

Electron-Withdrawing Groups: Fluorine or chlorine substituents (e.g., ) improve metabolic stability and target affinity, as seen in PD-L1 inhibitors.

Biological Activities: Urease Inhibition: The 2,3-dimethylphenylamino analog showed moderate urease inhibition, likely due to hydrophobic interactions with the enzyme’s active site. Antifungal Activity: Analogs with imidazole or oxadiazole moieties (e.g., ) demonstrated efficacy against Candida albicans, linked to thioredoxin reductase inhibition.

Physicochemical Properties

Key computational properties for select analogs:

Property Target Compound 4-[Butyl(ethyl)sulfamoyl]-Analog 2,3-Dimethylphenylamino Analog
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 9 9 7
Rotatable Bonds 11 11 8
Topological Polar Surface Area 155 Ų 155 Ų 120 Ų
  • Higher polar surface area in sulfamoyl-rich compounds (e.g., ) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

Biological Activity

4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against specific targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it possesses a molecular formula of C20H22N4O3S. Its structure features a benzamide core modified with a sulfamoyl group and a methylpyrimidine moiety, which may contribute to its biological activity.

Enzyme Inhibition

Recent studies have indicated that various benzamide derivatives exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1) .

Table 1: Inhibitory Activity Against AChE and BACE1

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compoundTBDTBD
Reference Compound (Donepezil)0.046N/A
Compound JW8N/A9.01

Note: TBD indicates that specific data for this compound is yet to be determined.

Antitumor Activity

The compound's structural similarity to other known antitumor agents suggests potential efficacy in cancer therapy. Research has indicated that benzamide derivatives can act as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, such as NAMPT, which are crucial for cancer cell metabolism .

Case Studies

  • Neuroleptic Activity : A study on related benzamide compounds demonstrated their effectiveness in reducing apomorphine-induced stereotyped behavior in rats, indicating potential applications in treating psychosis . The compound's structural modifications were shown to enhance its activity significantly compared to traditional neuroleptics like metoclopramide.
  • Kinase Inhibition : Another investigation focused on benzamide derivatives containing heteroaryl rings revealed moderate to high potency as RET kinase inhibitors, suggesting that similar modifications could enhance the biological profile of this compound .

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